REACTION_CXSMILES
|
[H-].[Na+].[SH:3][CH2:4][C:5]([O:7][CH3:8])=[O:6].[H][H].[Br:11][C:12]1[C:13](F)=[C:14]([CH:17]=[CH:18][CH:19]=1)[CH:15]=O>CS(C)=O>[Br:11][C:12]1[C:13]2[S:3][C:4]([C:5]([O:7][CH3:8])=[O:6])=[CH:15][C:14]=2[CH:17]=[CH:18][CH:19]=1 |f:0.1|
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
SCC(=O)OC
|
Name
|
|
Quantity
|
27.8 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C=O)C=CC1)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The latter is stirred until the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate is filtered off with suction
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 40° C. overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=CC=2C=C(SC21)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.57 g | |
YIELD: CALCULATEDPERCENTYIELD | 55.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |